Cas no 2639406-24-7 (1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)

1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- EN300-27782814
- 2639406-24-7
- 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
-
- インチ: 1S/C15H19NO5/c1-15(2,3)21-14(20)16-6-4-5-10-11(16)7-9(13(18)19)8-12(10)17/h7-8,17H,4-6H2,1-3H3,(H,18,19)
- InChIKey: UCMKSUVGOIWMNX-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C2C=C(C(=O)O)C=C(C=2CCC1)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 293.12632271g/mol
- どういたいしつりょう: 293.12632271g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782814-10.0g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 | |
Enamine | EN300-27782814-0.1g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-27782814-2.5g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-27782814-5g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 5g |
$3728.0 | 2023-09-09 | ||
Enamine | EN300-27782814-0.05g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-27782814-10g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 10g |
$5528.0 | 2023-09-09 | ||
Enamine | EN300-27782814-1.0g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-27782814-0.25g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-27782814-0.5g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-27782814-5.0g |
1-[(tert-butoxy)carbonyl]-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2639406-24-7 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 |
1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acidに関する追加情報
Introduction to 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7)
1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, identified by the CAS number 2639406-24-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline family, a class of heterocyclic structures known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyl and tert-butoxycarbonyl (Boc) functional groups in its molecular structure imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The Boc group in this compound serves as a protecting group for carboxylic acids, commonly used in peptide synthesis and other organic transformations to prevent unwanted side reactions. This protective feature is particularly useful in multi-step synthetic pathways where selective modification is required. On the other hand, the 5-hydroxy moiety introduces potential sites for further functionalization and interaction with biological targets. The tetrahydroquinoline core itself is a scaffold that has been extensively studied for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
In recent years, there has been a surge in research focused on developing novel tetrahydroquinoline derivatives with enhanced biological activity and improved pharmacokinetic profiles. The compound 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7) has emerged as a promising candidate in this context. Its structural features make it an ideal building block for designing molecules that can interact with specific enzymes or receptors involved in various disease pathways.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. Researchers have been exploring its utility in synthesizing inhibitors of kinases and other enzymes implicated in cancer progression. The hydroxyl group at the 5-position provides a hydrogen bond donor site, which can be exploited to enhance binding affinity to protein targets. Furthermore, the Boc-protected carboxylic acid group allows for subsequent coupling reactions without interference from the acidic proton, facilitating the construction of more intricate molecular architectures.
The synthesis of 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a tetrahydroquinoline precursor, followed by selective protection and modification to introduce the desired functional groups. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing costs and improving yields.
Recent studies have demonstrated the compound's efficacy in preclinical models as a modulator of signaling pathways relevant to neurodegenerative diseases. The ability of tetrahydroquinoline derivatives to cross the blood-brain barrier makes them particularly attractive for treating conditions such as Alzheimer's disease and Parkinson's disease. The hydroxyl group at position 5 has been shown to enhance solubility and bioavailability, critical factors for drug development.
The Boc protection strategy also plays a crucial role in ensuring regioselectivity during subsequent chemical modifications. This allows chemists to introduce additional functional groups at specific positions without affecting sensitive parts of the molecule. Such precision is essential when designing drug candidates that must interact with biological targets in a highly specific manner.
From a commercial perspective, 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7) represents an important intermediate for pharmaceutical companies engaged in drug discovery and development. Its versatility as a building block enables the rapid synthesis of numerous derivatives with tailored properties. This flexibility is invaluable in today's competitive pharmaceutical landscape where time-to-market is a critical factor.
The compound's role extends beyond mere intermediates; it also serves as a key component in libraries designed for high-throughput screening (HTS). By incorporating 1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7) into such libraries, researchers can identify novel bioactive molecules more efficiently. This approach leverages computational methods and automated synthesis platforms to accelerate the discovery process.
In conclusion,1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 2639406-24-7) stands out as a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for tetrahydroquinoline derivatives,this compound will undoubtedly play an increasingly significant role in drug discovery and development efforts worldwide.
2639406-24-7 (1-(tert-butoxy)carbonyl-5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylic acid) 関連製品
- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)
- 1021256-34-7(N-(4-{2-[(4-butylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)furan-2-carboxamide)
- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)
- 1215898-55-7(Mirtazapine-d4)
- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)
- 1261945-09-8(4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 281208-18-2(5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1806927-08-1(5-(Difluoromethyl)-3-fluoro-4-methyl-2-(trifluoromethyl)pyridine)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)